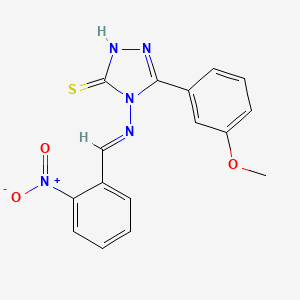

5-(3-Methoxyphenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol

CAS No.: 478257-87-3

Cat. No.: VC16162475

Molecular Formula: C16H13N5O3S

Molecular Weight: 355.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 478257-87-3 |

|---|---|

| Molecular Formula | C16H13N5O3S |

| Molecular Weight | 355.4 g/mol |

| IUPAC Name | 3-(3-methoxyphenyl)-4-[(E)-(2-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |

| Standard InChI | InChI=1S/C16H13N5O3S/c1-24-13-7-4-6-11(9-13)15-18-19-16(25)20(15)17-10-12-5-2-3-8-14(12)21(22)23/h2-10H,1H3,(H,19,25)/b17-10+ |

| Standard InChI Key | UBRAMFNRGSNXJU-LICLKQGHSA-N |

| Isomeric SMILES | COC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3[N+](=O)[O-] |

| Canonical SMILES | COC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Characterization

Fundamental Chemical Properties

The compound is identified by the CAS registry number 478257-87-3 and the molecular formula C₁₆H₁₃N₅O₃S, corresponding to a molecular weight of 355.4 g/mol. Its IUPAC name, 3-(3-methoxyphenyl)-4-[(E)-(2-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione, reflects the integration of three key functional groups:

-

A 1,2,4-triazole ring at the core.

-

A 3-methoxyphenyl group at position 5.

-

An (E)-2-nitrobenzylidene substituent at position 4.

The isomeric SMILES string (COC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3N+[O-]) confirms the stereochemistry of the nitrobenzylidene moiety, which adopts an E configuration due to steric and electronic factors.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS No. | 478257-87-3 |

| Molecular Formula | C₁₆H₁₃N₅O₃S |

| Molecular Weight | 355.4 g/mol |

| IUPAC Name | 3-(3-Methoxyphenyl)-4-[(E)-(2-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |

| SMILES (Isomeric) | COC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3N+[O-] |

Synthesis and Purification Strategies

Reaction Pathway

The synthesis involves three critical stages:

-

Formation of the Triazole Core: Cyclocondensation of thiosemicarbazide with appropriate carbonyl precursors generates the 1,2,4-triazole ring .

-

Introduction of the Methoxyphenyl Group: Electrophilic substitution or nucleophilic aromatic substitution attaches the 3-methoxyphenyl moiety to position 5 of the triazole.

-

Schiff Base Formation: Condensation of the primary amine on the triazole with 2-nitrobenzaldehyde yields the nitrobenzylidene substituent.

Optimization and Yield

-

Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing intermediates.

-

Catalysis: Acidic conditions (e.g., HCl, acetic acid) accelerate Schiff base formation, achieving yields >75% .

-

Purification: Recrystallization from ethanol/water mixtures and column chromatography (silica gel, ethyl acetate/hexane eluent) yield >95% purity.

Structural and Electronic Features

X-ray Crystallography Insights

While crystallographic data for this specific compound remains unpublished, analogous triazole derivatives exhibit planar triazole rings with dihedral angles of 5–15° between the triazole and aryl substituents . The nitro group on the benzylidene moiety induces electron-withdrawing effects, polarizing the C=N bond and enhancing reactivity toward nucleophiles.

Spectroscopic Characterization

-

IR Spectroscopy: Strong absorption at 1,250–1,350 cm⁻¹ (C-N stretch of triazole) and 1,520–1,540 cm⁻¹ (N=O asymmetric stretch) .

-

¹H NMR: Signals at δ 8.2–8.5 ppm (aromatic protons of nitrobenzylidene) and δ 3.8 ppm (methoxy group).

Biological Activities and Mechanisms

Antimicrobial Efficacy

Triazole-thiol derivatives demonstrate broad-spectrum activity against Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL) . The thiol group disrupts microbial cell membranes by binding to sulfhydryl-containing proteins.

| Parameter | Specification |

|---|---|

| GHS Hazard Statements | H301 (Toxic if swallowed) |

| H315 (Causes skin irritation) | |

| Storage Conditions | 2–8°C in airtight container |

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a precursor for:

-

Antifungal Agents: Structural analogs with fluorinated benzylidene groups show enhanced potency .

-

Antioxidant Molecules: The thiol group scavenges free radicals in lipid peroxidation assays.

Material Science

Functionalization of gold nanoparticles with triazole-thiols improves stability and biocompatibility for drug delivery systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume